

in vitro studies of TOP5300 on granulosa cells

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Compound of Interest

Compound Name: TOP5300
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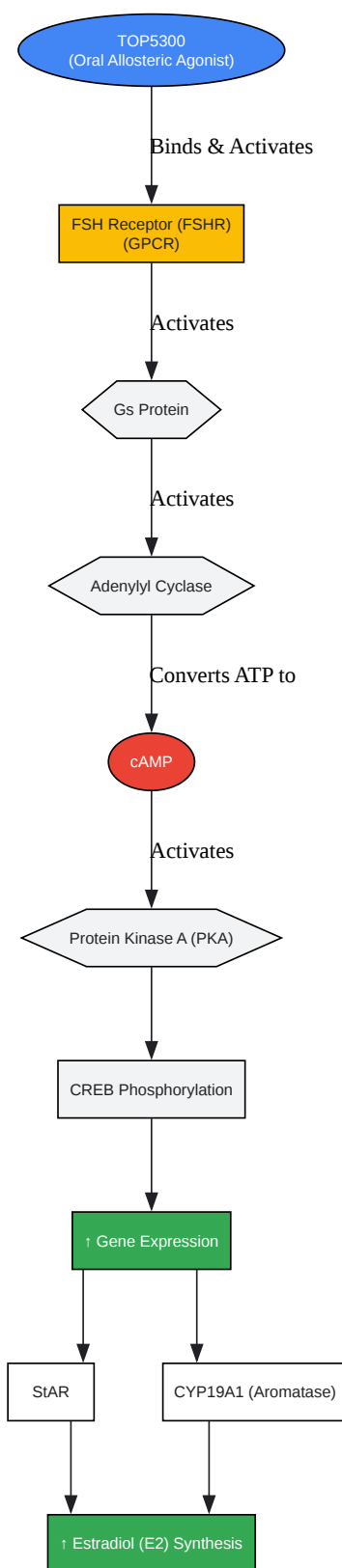
An In-Depth Technical Guide on the In Vitro Effects of **TOP5300** on Granulosa Cells

Introduction

TOP5300 is a novel, orally active, small molecule allosteric agonist of the Follicle-Stimulating Hormone Receptor (FSHR).[1][2] Developed as a potential alternative to injectable recombinant human FSH (rec-hFSH) for fertility treatments, **TOP5300** has demonstrated significant biological activity in preclinical in vitro studies on granulosa cells.[2][3][4] This document provides a comprehensive technical overview of its mechanism of action, effects on steroidogenesis, and the experimental protocols used in its evaluation. Notably, **TOP5300** exhibits mixed allosteric agonist activity for the FSH receptor and the Luteinizing Hormone Receptor (LHR).[2][3][4]

Mechanism of Action: FSHR Signaling Pathway

TOP5300 functions as an allosteric agonist at the FSH receptor, a G-protein coupled receptor (GPCR) crucial for follicular development and steroidogenesis in ovarian granulosa cells. Its binding to a site distinct from the orthosteric site (where FSH binds) initiates a conformational change that activates the receptor. This activation triggers a downstream signaling cascade, primarily through the Gs alpha subunit, leading to increased synthesis of key steroidogenic enzymes and hormones.



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Caption: Signaling pathway of **TOP5300** in granulosa cells.

Quantitative Data Summary

The in vitro efficacy of **TOP5300** has been quantified in studies using both rat and human granulosa cells. The compound consistently stimulates estradiol production, often with greater efficacy than recombinant FSH, particularly in cells from patients with Polycystic Ovary Syndrome (PCOS).[\[1\]](#)[\[2\]](#)

Table 1: Comparative Efficacy of **TOP5300** vs. rec-hFSH on Estradiol Production in Human Granulosa-Lutein Cells

Cell Source	Compound	Maximal Estradiol (E2) Response	Reference
Pooled Human Granulosa Cells (IVF Patients)	TOP5300	7-fold greater maximal E2 response than rec-hFSH	[3] [4]
Granulosa-Lutein Cells (PCOS Patients)	TOP5300	More robust increase in E2 production compared to rec-hFSH	[2]

Table 2: Steroidogenic Response to **TOP5300** in Human Granulosa-Lutein (GL) Cells from Different Patient Populations

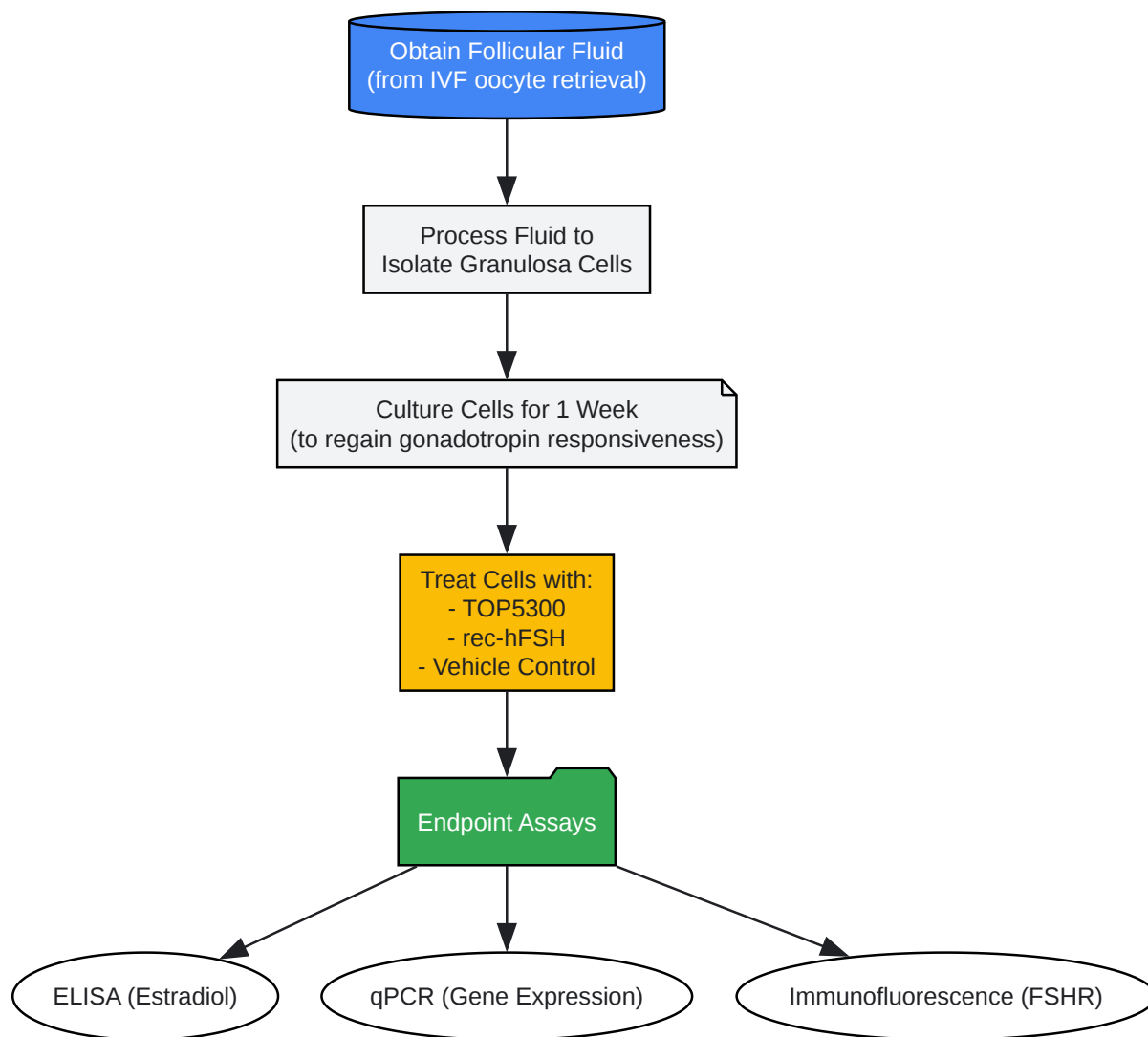
Patient Group	Treatment	Estradiol (E2) Production	StAR & CYP19A1 mRNA Expression	Reference
Normal Ovarian Responders (NOR)	TOP5300	Consistently stimulated	Lower than in PCOS cells	[1]
rec-hFSH	More potent than TOP5300	-	[1]	
Age-Related Asynchrony (ARA)	TOP5300	Consistently stimulated	Lower than in PCOS cells	[1]
rec-hFSH	Ineffective	-	[1]	
Polycystic Ovary Syndrome (PCOS)	TOP5300	Consistently stimulated	Higher expression compared to NOR and ARA patient cells	[1]
rec-hFSH	Ineffective	-	[1]	

Experimental Protocols

Detailed methodologies are crucial for interpreting the presented data. The following sections outline the key experimental procedures used in the in vitro evaluation of **TOP5300**.

Human Granulosa Cell Isolation and Culture

The primary cells used were human granulosa-lutein (GL) cells sourced from consenting patients undergoing in vitro fertilization (IVF).[1][5]



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Caption: Experimental workflow for in vitro granulosa cell studies.

- Cell Source: Granulosa-lutein cells were obtained from patients diagnosed with infertility, including Normal Ovarian Responders (NOR), Age-Related Asynchrony (ARA), and PCOS. [1]
- Processing: Cells were isolated from follicular fluid immediately following oocyte retrieval.[5]
- Culture Conditions: The isolated cells were cultured for one week to restore their responsiveness to gonadotropins before being challenged with test compounds.[4][5]

Steroidogenesis and Gene Expression Assays

- Estradiol (E2) Production Measurement:
 - Method: Enzyme-Linked Immunosorbent Assay (ELISA).[1]
 - Procedure: After treatment with **TOP5300**, rec-hFSH, or vehicle, the cell culture medium was collected and assayed to quantify the concentration of secreted estradiol.
- Steroidogenic Gene Expression Analysis:
 - Method: Quantitative Polymerase Chain Reaction (qPCR).[1]
 - Target Genes: mRNA levels of key steroidogenic pathway genes, StAR (Steroidogenic Acute Regulatory Protein) and CYP19A1 (Aromatase), were measured.[1]
 - Procedure: RNA was extracted from treated cells, reverse-transcribed to cDNA, and then amplified using gene-specific primers in a qPCR reaction to determine relative expression levels.

Receptor Localization Assay

- FSHR Membrane Localization:
 - Method: Immunofluorescence.[1]
 - Procedure: Treated cells were fixed and stained with antibodies specific to the FSH receptor to visualize its localization. This was performed to determine if the differential responses to **TOP5300** and rec-hFSH were due to changes in receptor presence at the cell membrane. The study found that FSHR localization was not a limiting factor for either compound's activity.[1]

Conclusion

In vitro studies on granulosa cells demonstrate that **TOP5300** is a potent oral FSHR agonist. It effectively stimulates the expression of key steroidogenic genes (StAR, CYP19A1) and subsequent estradiol production.[1] Its consistent efficacy across granulosa cells from diverse patient populations, especially in cases where rec-hFSH is ineffective (PCOS and ARA),

highlights its potential as a novel and more convenient therapeutic option for ovarian stimulation in fertility treatments.[1]

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